molecular formula C17H13ClO4S B5152183 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate

4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate

Cat. No.: B5152183
M. Wt: 348.8 g/mol
InChI Key: JLIHJQKSFIBHLC-UHFFFAOYSA-N
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Description

4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate is an organic compound with the molecular formula C17H13ClO4S and a molecular weight of 348.80 g/mol . This compound is characterized by the presence of a chlorophenyl group, a methoxynaphthalene moiety, and a sulfonate functional group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate typically involves the sulfonation of 6-methoxynaphthalene followed by the coupling with 4-chlorophenol. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonate group.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding quinones, while reduction reactions can target the sulfonate group.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can enhance the compound’s solubility and reactivity, allowing it to interact with various biological molecules. The chlorophenyl and methoxynaphthalene moieties contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonamide
  • 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonic acid
  • 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonyl chloride

Uniqueness

4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

(4-chlorophenyl) 6-methoxynaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4S/c1-21-16-6-2-13-11-17(9-3-12(13)10-16)23(19,20)22-15-7-4-14(18)5-8-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIHJQKSFIBHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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